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Compound of Interest

Compound Name: BAY-405

Cat. No.: B15614765 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of BAY-405, a

potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1

(MAP4K1). BAY-405 has demonstrated nanomolar potency in both biochemical and cellular

assays, positioning it as a significant tool for enhancing T-cell immunity in cancer

immunotherapy.[1][2] This document outlines the quantitative measures of its selectivity, details

the experimental protocols used for its characterization, and visualizes the relevant biological

pathways and experimental workflows.

Executive Summary
BAY-405 is an ATP-competitive inhibitor of MAP4K1, a serine/threonine kinase that acts as a

negative regulator of T-cell receptor signaling.[3][4] By inhibiting MAP4K1, BAY-405 enhances

T-cell effector functions. The compound exhibits a favorable selectivity profile, with a selectivity

score (S) of 0.080 at 1 µM against a panel of 373 kinases, indicating that it inhibits 80% of the

tested kinases to a minimal extent.[3][5] This guide delves into the specifics of this selectivity,

providing a comprehensive resource for researchers in the field.
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The inhibitory activity of BAY-405 has been rigorously quantified across various assay formats.

The following tables summarize the key findings, offering a clear comparison of its potency and

selectivity.

Table 1: Biochemical Potency of BAY-405 against MAP4K1

Assay Type Target Species
ATP
Concentration

IC50 (nM)

Kinase Inhibitor

Assay
MAP4K1 Human 10 µM 11[3][6]

Kinase Inhibitor

Assay
MAP4K1 Human 1 mM 56[3][6]

ATP Binding

Competition
MAP4K1 Human - 6.2[3]

Surface Plasmon

Resonance

(SPR)

MAP4K1 Human - Kd: 19.7 nM[5]

Table 2: Cellular Activity of BAY-405

Assay Type Cell Line Measurement IC50 (µM)

SLP76

Phosphorylation

Primary Human T-

cells
pSLP76 0.63[3][7]

Table 3: Selectivity Profile of BAY-405
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Parameter Value Description

Selectivity Score (S) 0.080 (at 1 µM)

Percentage of kinases with

>80% inhibition at 1 µM across

a panel of 373 kinases.[3][5]

ROCK2 Selectivity Ratio 130
Biochemical assay selectivity

ratio against ROCK2.[3][5]

MAP4K3 Selectivity Ratio 6.5

Modest selectivity against the

closely related kinase

MAP4K3.[5]

Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the

characterization of BAY-405.

Biochemical Kinase Activity Assay
The biochemical potency of BAY-405 was determined using a kinase activity assay. The human

and mouse MAP4K1 enzymes were tested at ATP concentrations of 10 µM and 1 mM to

assess the ATP-competitive nature of the inhibitor.[6] The reaction typically involves incubating

the kinase, a substrate peptide, and radiolabeled or fluorescently-labeled ATP with varying

concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to

determine the IC50 value, which represents the concentration of the inhibitor required to

reduce the kinase activity by 50%.

ATP Binding Competition Assay
To confirm the binding mode of BAY-405, an ATP binding competition assay was performed.

This assay measures the ability of the compound to displace a known fluorescent ATP-

competitive ligand from the kinase active site. The decrease in fluorescence signal with

increasing concentrations of BAY-405 is used to calculate the IC50 value, providing a direct

measure of its affinity for the ATP-binding pocket of MAP4K1.[3]

Cellular SLP76 Phosphorylation Assay
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The cellular activity of BAY-405 was assessed by measuring the inhibition of phosphorylation of

SLP76 (Src homology 2 domain-containing leukocyte protein of 76 kDa), a direct downstream

substrate of MAP4K1.[3] Primary human T-cells are stimulated to activate the T-cell receptor

signaling pathway, leading to MAP4K1-mediated phosphorylation of SLP76. The cells are then

treated with varying concentrations of BAY-405. Following treatment, the cells are lysed, and

the levels of phosphorylated SLP76 are quantified using methods such as Western blotting or

ELISA to determine the cellular IC50.[3]

Cellular Kinase Selectivity Profiling (KinomeScout™)
A comprehensive cellular kinase selectivity profile was generated using the KinomeScout™

assay.[6] This chemical proteomics approach assesses the binding of an inhibitor to a large

panel of endogenous kinases in a cellular lysate. The lysate, derived from a mixture of Jurkat

E6-1, COLO 205, MV-4-11, and SK-N-BE-(2) cells, is incubated with a broad-spectrum kinase

inhibitor immobilized on a solid support.[6] The captured kinases are then challenged with

varying concentrations of BAY-405. The displacement of kinases from the support is quantified

by mass spectrometry to determine the dose-response curves and calculate the unbound

cellular IC50 values for a wide range of kinases.[6]

Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways

and experimental workflows related to the kinase selectivity profile of BAY-405.
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Caption: MAP4K1 signaling pathway in T-cells and the inhibitory action of BAY-405.
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KinomeScout™ Experimental Workflow
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Caption: Workflow for cellular kinase selectivity profiling using the KinomeScout™ assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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